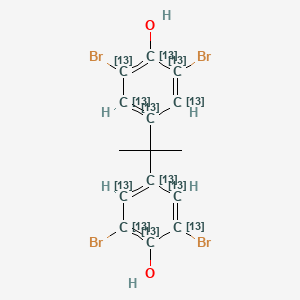

Tetrabromobisphenol A-13C12

Cat. No. B6594769

Key on ui cas rn:

1352876-39-1

M. Wt: 555.78 g/mol

InChI Key: VEORPZCZECFIRK-ZGFLEIAISA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06740253B2

Procedure details

Ramachandraiah, P. K. Ghosh, A. S. Mehta, R. P. Pandya, A. D. Jethva, S. S. Vaghela, S. N. Misra (pending U.S. pat. appln. Ser. No. 09/767,667 [2001]) have prepared tetrabromobisphenol-A from bisphenol-A using 2:1 molar ratio of bromide and bromate salts as brominating agent. To 0.50 kg (2.19 moles) of bisphenol-A in 1.50 liters of methylene chloride, a solution of 0.63 kg (6.14 moles) of sodium bromide, 0.44 kg (2.93 moles) of sodium bromate and 1 g of sodium lauryl sulfate in 2.5 liters of water was added. The flask was cooled to 10° C. by placing it in a cold water bath. To it, 0.90 liters (10.8 moles) of 12 N hydrochloric acid was added over 3 h under stirring. The contents were stirred for another 0.5 h and the separated solid product was filtered, washed twice with deionized water and dried in oven at 100° C. to give a yield of 0.85 kg of TBBPA. The organic layer was recycled in subsequent batches. The isolated yield of TBBPA (m.p. 178-180° C.) over three batches was 85.4%. Although the method has several advantages in that the brominating reagent is easy to handle, no catalyst is required, the bromine atom efficiency for the aromatic substitution reaction studied is as high as 95-100%, the main drawback of this method is that alkali bromide and bromate salts are individually much costlier than liquid bromine. Moreover the 4:2 stoichiometry of bromide:bromate is suitable for substitution reactions but not for addition of bromine across double bonds.

[Compound]

Name

[ 2001 ]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

tetrabromobisphenol-A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

bromate salts

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[C:7]([OH:8])=[C:6]([Br:9])[C:5](Br)=[C:4]([C:11]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)([CH3:13])[CH3:12])[C:3]=1Br.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.[Br-:39].[Br-:40].[Na+].Br([O-])(=O)=O.[Na+].Cl>C(Cl)Cl.O.S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+]>[CH3:13][C:11]([C:14]1[CH:15]=[C:16]([Br:39])[C:17]([OH:20])=[C:18]([Br:40])[CH:19]=1)([C:4]1[CH:5]=[C:6]([Br:9])[C:7]([OH:8])=[C:2]([Br:1])[CH:3]=1)[CH3:12] |f:3.4,5.6,10.11|

|

Inputs

Step One

[Compound]

|

Name

|

[ 2001 ]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

tetrabromobisphenol-A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C(=C(C(=C1O)Br)Br)C(C)(C)C1=CC=C(C=C1)O)Br

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Br-]

|

Step Three

[Compound]

|

Name

|

bromate salts

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

0.63 kg

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[Na+]

|

|

Name

|

|

|

Quantity

|

0.44 kg

|

|

Type

|

reactant

|

|

Smiles

|

Br(=O)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

2.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0.9 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The contents were stirred for another 0.5 h

|

|

Duration

|

0.5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the separated solid product was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with deionized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in oven at 100° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06740253B2

Procedure details

Ramachandraiah, P. K. Ghosh, A. S. Mehta, R. P. Pandya, A. D. Jethva, S. S. Vaghela, S. N. Misra (pending U.S. pat. appln. Ser. No. 09/767,667 [2001]) have prepared tetrabromobisphenol-A from bisphenol-A using 2:1 molar ratio of bromide and bromate salts as brominating agent. To 0.50 kg (2.19 moles) of bisphenol-A in 1.50 liters of methylene chloride, a solution of 0.63 kg (6.14 moles) of sodium bromide, 0.44 kg (2.93 moles) of sodium bromate and 1 g of sodium lauryl sulfate in 2.5 liters of water was added. The flask was cooled to 10° C. by placing it in a cold water bath. To it, 0.90 liters (10.8 moles) of 12 N hydrochloric acid was added over 3 h under stirring. The contents were stirred for another 0.5 h and the separated solid product was filtered, washed twice with deionized water and dried in oven at 100° C. to give a yield of 0.85 kg of TBBPA. The organic layer was recycled in subsequent batches. The isolated yield of TBBPA (m.p. 178-180° C.) over three batches was 85.4%. Although the method has several advantages in that the brominating reagent is easy to handle, no catalyst is required, the bromine atom efficiency for the aromatic substitution reaction studied is as high as 95-100%, the main drawback of this method is that alkali bromide and bromate salts are individually much costlier than liquid bromine. Moreover the 4:2 stoichiometry of bromide:bromate is suitable for substitution reactions but not for addition of bromine across double bonds.

[Compound]

Name

[ 2001 ]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

tetrabromobisphenol-A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

bromate salts

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[C:7]([OH:8])=[C:6]([Br:9])[C:5](Br)=[C:4]([C:11]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)([CH3:13])[CH3:12])[C:3]=1Br.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.[Br-:39].[Br-:40].[Na+].Br([O-])(=O)=O.[Na+].Cl>C(Cl)Cl.O.S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+]>[CH3:13][C:11]([C:14]1[CH:15]=[C:16]([Br:39])[C:17]([OH:20])=[C:18]([Br:40])[CH:19]=1)([C:4]1[CH:5]=[C:6]([Br:9])[C:7]([OH:8])=[C:2]([Br:1])[CH:3]=1)[CH3:12] |f:3.4,5.6,10.11|

|

Inputs

Step One

[Compound]

|

Name

|

[ 2001 ]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

tetrabromobisphenol-A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C(=C(C(=C1O)Br)Br)C(C)(C)C1=CC=C(C=C1)O)Br

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Br-]

|

Step Three

[Compound]

|

Name

|

bromate salts

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

0.63 kg

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[Na+]

|

|

Name

|

|

|

Quantity

|

0.44 kg

|

|

Type

|

reactant

|

|

Smiles

|

Br(=O)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

2.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0.9 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The contents were stirred for another 0.5 h

|

|

Duration

|

0.5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the separated solid product was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with deionized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in oven at 100° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |